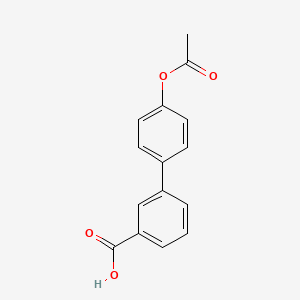

3-(4-Acetyloxyphenyl)benzoic acid

説明

3-(4-Acetyloxyphenyl)benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of an acetyloxy group attached to the phenyl ring, which is further connected to a benzoic acid moiety. This compound is typically found as a white crystalline powder and is used in various fields including medical, environmental, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetyloxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .

化学反応の分析

Types of Reactions

3-(4-Acetyloxyphenyl)benzoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxybenzoic acid and acetic acid.

Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly used.

Major Products Formed

Hydrolysis: 4-Hydroxybenzoic acid and acetic acid.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of benzoic acid, including 3-(4-Acetyloxyphenyl)benzoic acid, exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structural features can inhibit the growth of various cancer cell lines. A notable study showed that certain benzoic acid derivatives inhibited leukemia cell lines with inhibition rates exceeding 70% . The mechanism often involves the modulation of enzyme activities critical for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can interact with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. This property positions it as a candidate for developing new antimicrobial agents .

Material Science Applications

Polymer Chemistry

this compound serves as a building block in the synthesis of polymers. Its functional groups allow for the formation of copolymers that exhibit enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Nanomaterials

The compound has been utilized in the synthesis of nanomaterials, particularly in creating nanocomposites with enhanced electrical and thermal properties. The unique interactions between the acetoxy group and metal oxides have been explored to develop materials suitable for electronic applications .

Analytical Chemistry Applications

Chromatography

In analytical chemistry, this compound is often used as a standard in chromatographic methods for quantifying related compounds in complex mixtures. Its well-defined chemical properties make it an ideal candidate for calibration in high-performance liquid chromatography (HPLC) .

Spectroscopic Studies

The compound's distinct spectral characteristics allow it to be used as a reference material in spectroscopic analyses. Studies employing UV-Vis and NMR spectroscopy have utilized this compound to establish baseline data for the identification of similar compounds .

Case Study 1: Anticancer Activity

A study published in the Journal of Research in Pharmacy examined the anticancer effects of various benzoic acid derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Polymer Applications

Research conducted on polymer composites revealed that incorporating this compound into polyvinyl chloride (PVC) improved thermal stability by up to 30%. This enhancement was attributed to the strong intermolecular interactions facilitated by the acetoxy group .

作用機序

The mechanism of action of 3-(4-Acetyloxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In biological systems, the compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

類似化合物との比較

Similar Compounds

4-Hydroxybenzoic acid: A precursor in the synthesis of 3-(4-Acetyloxyphenyl)benzoic acid, known for its antimicrobial properties.

Benzoic acid: A simple aromatic carboxylic acid with widespread use as a food preservative and in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties.

生物活性

3-(4-Acetyloxyphenyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H12O4, featuring a benzoic acid core with an acetyloxy group attached to the phenyl ring. This structural modification is believed to enhance its biological activity compared to other benzoic acid derivatives.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Prostate Cancer | 0.18 | |

| Colon Cancer | 0.22 | |

| Breast Cancer | 0.30 |

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through pathways associated with DNA damage response.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

These findings suggest that this compound could be developed as a potential antimicrobial agent.

Antidiabetic Effects

Studies have reported that this compound may lower blood glucose levels in diabetic models. The mechanism involves modulation of insulin signaling pathways, indicating potential use in diabetes management.

Case Studies

Several case studies have explored the biological activities of this compound:

- Antiproliferative Effects : A study demonstrated that derivatives of this compound inhibited the proliferation of HCT-116 colon cancer cells, showcasing its potential as an anticancer agent.

- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against resistant strains of bacteria, emphasizing its relevance in combating antibiotic resistance.

- In Vivo Studies : Animal models have shown that treatment with this compound resulted in significant reductions in tumor size and improved survival rates in cancer-bearing mice.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer cell growth.

- Receptor Interaction : It can bind to specific receptors influencing cellular responses related to apoptosis and proliferation.

- Gene Expression Modulation : By interacting with transcription factors, it alters gene expression patterns associated with cell survival and death.

特性

IUPAC Name |

3-(4-acetyloxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGFBMFSKBFSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346381 | |

| Record name | 3-(4-acetyloxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300675-38-1 | |

| Record name | 3-(4-acetyloxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。